molecular formula C12H11NO4 B1503814 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 668971-90-2

5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B1503814
M. Wt: 233.22 g/mol
InChI Key: XCOCESBOKNLNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EPOC is a heterocyclic compound that contains an oxazole ring and a carboxylic acid group. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). EPOC has been synthesized using various methods, including the reaction of 2-ethoxyaniline with ethyl oxalyl chloride and subsequent cyclization with phosphorus oxychloride. EPOC has shown potential as a research tool due to its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe.

Mechanism Of Action

EPOC inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the synapse. This results in an increased transmission of nerve impulses and can lead to various physiological effects.

Biochemical And Physiological Effects

EPOC has been shown to have various biochemical and physiological effects, including an increase in acetylcholine levels and an increase in the release of certain hormones. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using EPOC in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This allows researchers to study the role of acetylcholinesterase in various physiological processes. However, one limitation of using EPOC is its potential toxicity and the need for careful handling.

Future Directions

For the use of EPOC include the development of new drugs and further exploration of its potential applications in scientific research.

Scientific Research Applications

EPOC has been used in various scientific research applications, including as a fluorescent probe for the detection of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. EPOC has also been used as a tool to study the binding of certain ligands to proteins.

properties

IUPAC Name

5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)11-7-9(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOCESBOKNLNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678846
Record name 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid

CAS RN

668971-90-2
Record name 5-(2-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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